Ethanolamine oleate

概要

説明

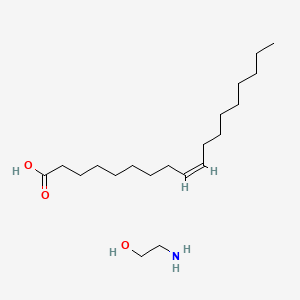

オレイン酸エタノールアミンは、エタノールアミンとオレイン酸の組み合わせによって形成される化合物です。 これは、特に最近出血した食道静脈瘤の治療によく使用される、穏やかな硬化剤です 。 この化合物は、透明な淡黄色から淡黄色の潮解性オレイン酸塩として現れます .

準備方法

合成経路と反応条件: オレイン酸エタノールアミンは、エタノールアミンをオレイン酸と反応させることによって合成されます。反応は通常、2つの成分を特定の比率で混合し、反応が完了するまで混合物を加熱することを含みます。 得られた生成物は、その後、オレイン酸エタノールアミンを得るために精製されます .

工業的生産方法: 工業的設定では、オレイン酸エタノールアミンは、エタノールアミンとオレイン酸を反応器で混合することによって製造されます。混合物は、水が発生しなくなるまで撹拌および加熱され、反応の完了を示します。 その後、生成物を冷却し、精製して最終化合物を得ます .

化学反応の分析

反応の種類: オレイン酸エタノールアミンは、以下を含むさまざまな化学反応を起こします。

酸化: オレイン酸エタノールアミンは、使用される条件と試薬に応じて、異なる生成物に酸化することができます。

還元: この化合物は、特定の条件下で還元されて、異なる誘導体を生成することができます。

一般的な試薬と条件:

酸化剤: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

生成される主要な生成物: これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によって異なる酸素化誘導体が得られる一方、還元によってオレイン酸エタノールアミンのさまざまな還元型が生成される可能性があります .

4. 科学研究における用途

オレイン酸エタノールアミンは、以下を含む幅広い科学研究用途を持っています。

科学的研究の応用

Sclerotherapy for Vascular Malformations

Ethanolamine oleate is widely used as a sclerosing agent for various vascular anomalies, including oral vascular anomalies (OVAs) and esophageal varices.

Case Studies:

- A study involving 30 patients with OVAs demonstrated that a 5% concentration of this compound resulted in complete clinical healing within 28 days. The study highlighted the effectiveness of this concentration compared to lower concentrations (1.25% and 2.5%) in terms of fewer treatment sessions and lower total doses required .

- Another case series reported on the efficacy of this compound in treating venous malformations, noting significant improvement in pain scores and lesion reduction in 88-100% of cases evaluated .

Use in Esophageal Variceal Treatment

This compound has been employed as a sclerosing agent for managing esophageal varices, particularly in patients at risk of bleeding.

Clinical Insights:

- A retrospective analysis indicated that a 5% solution of this compound was effective for sclerotherapy in esophageal varices, with fewer adverse effects compared to other agents like sodium tetradecyl sulfate .

Safety Profile and Adverse Effects

While this compound is considered relatively safe, there are documented cases of adverse effects associated with its use.

Adverse Events:

- A case report described noncardiogenic pulmonary edema following the injection of this compound for esophageal variceal bleeding. This highlights the potential risks involved with intravascular administration, although such occurrences are rare .

- In an experimental study on rats, systemic effects were observed, including lung edema and hemorrhage at higher doses, yet no acute toxicity was noted at lower doses .

Efficacy in Pediatric Applications

This compound has also been investigated for its applications in pediatric patients suffering from vascular malformations.

Findings:

- A pediatric-centered study involving 83 patients showed that this compound led to complete symptom resolution in the majority of cases treated, indicating its potential as a safe option for children .

Comparative Effectiveness

Comparative studies have evaluated different concentrations and formulations of this compound.

Research Findings:

- A study comparing various dilutions found that sclerotherapy with monothis compound diluted in anesthetic was effective across different concentrations (5% to 100%), suggesting flexibility in treatment protocols based on patient needs .

Summary of Clinical Applications

The following table summarizes key applications and findings related to this compound:

作用機序

オレイン酸エタノールアミンは、主に静脈の内膜内皮を刺激することによって効果を発揮し、無菌の用量依存性炎症反応を引き起こします。この反応は、線維化および静脈の閉塞を引き起こします。 オレイン酸成分は炎症反応の原因であり、エタノールアミン成分は、カルシウムをキレート化することによってフィブリン凝固を阻害する可能性があります .

類似の化合物:

エタノールアミン: オレイン酸エタノールアミンの骨格を形成する塩基性物質です。

オレイン酸: エタノールアミンと結合してオレイン酸エタノールアミンを形成する脂肪酸です。

トリエタノールアミン: エタノールアミンファミリーの別の化合物で、さまざまな産業用途で使用されます.

ユニークさ: オレイン酸エタノールアミンは、エタノールアミンとオレイン酸の特定の組み合わせにより、硬化剤としての独自の特性を持つため、ユニークです。 線維化と静脈閉塞を引き起こす能力により、食道静脈瘤などの状態の治療において特に有用となっています .

類似化合物との比較

Ethanolamine: A basic substance that forms the backbone of ethanolamine oleate.

Oleic Acid: A fatty acid that combines with ethanolamine to form this compound.

Triethanolamine: Another compound in the ethanolamine family, used in various industrial applications.

Uniqueness: this compound is unique due to its specific combination of ethanolamine and oleic acid, which gives it distinct properties as a sclerosing agent. Its ability to cause fibrosis and occlusion of veins makes it particularly useful in medical treatments for conditions like esophageal varices .

生物活性

Ethanolamine oleate is a compound that has garnered attention for its biological activity, particularly as a sclerosing agent in medical applications. This article explores its biological effects, mechanisms of action, and clinical studies that highlight its efficacy and safety.

Chemical Composition and Properties

This compound is formed by the combination of ethanolamine and oleic acid. It is classified as a sclerosing agent , primarily used for treating esophageal varices. The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 343.544 g/mol |

| Density | 0.973 g/cm³ |

| Boiling Point | 170.9 °C at 760 mmHg |

| Flash Point | 93.3 °C |

This compound acts primarily through its irritation of the intimal endothelium of veins, leading to a sterile inflammatory response that promotes fibrosis and potential occlusion of the treated vessel. The oleic acid component induces an inflammatory reaction, while the ethanolamine may inhibit fibrin clot formation by chelating calcium ions, which complicates its procoagulant effects .

Sclerotherapy for Varices

This compound is predominantly used in sclerotherapy for esophageal varices and vascular malformations. Clinical studies indicate that a concentration of 5% this compound is more effective than lower concentrations (1.25% and 2.5%) in achieving complete clinical healing of oral vascular anomalies within 28 days .

Case Studies

- Systemic Effects Study : An experimental study involving 46 rats assessed the systemic effects of 5% this compound. No acute toxicity was observed, and histological examinations revealed no significant abnormalities in various organs post-injection .

- Sclerotherapy Outcomes : In a study comparing this compound and absolute alcohol for sclerotherapy, patients receiving this compound experienced fewer sessions but longer treatment durations compared to those treated with alcohol . The overall safety profile was favorable, with no serious adverse events reported.

Efficacy and Safety

Research indicates that this compound demonstrates promising results in treating difficult-to-resect venous malformations with an efficacy rate of up to 100% in some cases . However, it is essential to note that some patients reported mild adverse effects such as pain and hemoglobinuria, which were managed effectively without long-term complications .

Summary of Findings

The biological activity of this compound underscores its role as a versatile sclerosing agent. Its effectiveness in treating vascular anomalies and esophageal varices is supported by various studies:

| Study Type | Findings |

|---|---|

| Experimental Study | No acute toxicity; safe at prescribed doses |

| Clinical Efficacy | 100% efficacy in select cases |

| Adverse Effects | Mild; manageable with prompt intervention |

特性

Key on ui mechanism of action |

The oleic acid component of ethanolamine oleate is responsible for the inflammatory response, and may also activate coagulation in vivo by release of tissue factor and activation of Hageman factor. The ethanolamine component, however, may inhibit fibrin clot formation by chelating calcium, so that a procoagulant action of ethanolamine oleate has not been demonstrated. |

|---|---|

CAS番号 |

2272-11-9 |

分子式 |

C18H34O2.C2H7NO C20H41NO3 |

分子量 |

343.5 g/mol |

IUPAC名 |

2-aminoethanol;(Z)-octadec-9-enoic acid |

InChI |

InChI=1S/C18H34O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h9-10H,2-8,11-17H2,1H3,(H,19,20);4H,1-3H2/b10-9-; |

InChIキー |

KGWDUNBJIMUFAP-KVVVOXFISA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N |

異性体SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.C(CO)N |

正規SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N |

外観 |

Solid powder |

Key on ui other cas no. |

2272-11-9 |

物理的記述 |

Liquid Liquid; [ECHA REACH Registrations] |

ピクトグラム |

Corrosive; Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Monoethanolamine Oleate; Ethamolin; FO-611; FO 611; FO611; brand name: Ethamolin. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。